2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline is an organic compound characterized by the presence of two fluorine atoms and a trimethylsilyl group attached to an ethynyl moiety on an aniline structure. This compound is notable for its unique chemical properties, which arise from the combination of halogenation and silicon functionalization. The molecular formula for this compound is CHFN, and it features a phenyl ring substituted with a trimethylsilyl-ethynyl group at the 3-position and two fluorine atoms at the 2 and 4 positions.
Research into the biological activities of 2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline suggests potential applications in medicinal chemistry. The compound may exhibit interactions with various biomolecular targets, influencing biochemical pathways. Its derivatives are often studied for antimicrobial and anticancer properties, making it a candidate for further exploration in drug development .
The synthesis of 2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline typically involves several key steps:
The applications of 2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline span various fields:
Several compounds share structural similarities with 2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 2,4-Difluoroaniline | Lacks the trimethylsilyl group | Less versatile in coupling reactions |
| 3-Ethynylaniline | Lacks fluorine atoms | Different reactivity profile due to absence of halogens |
| 2,4-Difluoro-6-((trimethylsilyl)ethynyl)aniline | Different position of ethynyl group | Unique reactivity due to positional differences |
The uniqueness of 2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline lies in its combination of fluorine atoms and the trimethylsilyl group, which enhances its stability and reactivity compared to similar compounds.